Cas no 20733-01-1 (1,1,1-trifluoro-3-methylpentane)

1,1,1-trifluoro-3-methylpentane Chemical and Physical Properties
Names and Identifiers
-
- 1,1,1-trifluoro-3-methylpentane
- VONYYJZVMJLQNR-UHFFFAOYSA-N
- BJLHXROPECKRHX-UHFFFAOYSA-N
- Pentane, 1,1,1-trifluoro-3-methyl-
- SCHEMBL9580268
- 20733-01-1
- MFCD18074323
- DTXSID20610221
-
- Inchi: InChI=1S/C6H11F3/c1-3-5(2)4-6(7,8)9/h5H,3-4H2,1-2H3
- InChI Key: BJLHXROPECKRHX-UHFFFAOYSA-N
- SMILES: CCC(C)CC(F)(F)F
Computed Properties
- Exact Mass: 140.08128484g/mol
- Monoisotopic Mass: 140.08128484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
1,1,1-trifluoro-3-methylpentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T898668-50mg |
1,1,1-Trifluoro-3-methylpentane |
20733-01-1 | 50mg |
$81.00 | 2023-05-17 | ||
TRC | T898668-250mg |
1,1,1-Trifluoro-3-methylpentane |
20733-01-1 | 250mg |
$259.00 | 2023-05-17 | ||
TRC | T898668-100mg |
1,1,1-Trifluoro-3-methylpentane |
20733-01-1 | 100mg |
$121.00 | 2023-05-17 | ||
TRC | T898668-500mg |
1,1,1-Trifluoro-3-methylpentane |
20733-01-1 | 500mg |
$471.00 | 2023-05-17 | ||
abcr | AB289566-1g |
1,1,1-Trifluoro-3-methylpentane; . |
20733-01-1 | 1g |
€359.90 | 2024-06-09 |
1,1,1-trifluoro-3-methylpentane Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
Additional information on 1,1,1-trifluoro-3-methylpentane
Introduction to 1,1,1-trifluoro-3-methylpentane (CAS No. 20733-01-1)
1,1,1-trifluoro-3-methylpentane, identified by the Chemical Abstracts Service Number (CAS No.) 20733-01-1, is a fluorinated hydrocarbon that has garnered significant attention in the field of organic chemistry and industrial applications. This compound, characterized by its trifluoromethyl group and branched C5 backbone, exhibits unique physicochemical properties that make it a valuable intermediate in various chemical syntheses. The presence of fluorine atoms imparts distinct reactivity and stability, which are leveraged in pharmaceuticals, agrochemicals, and specialty materials.
The molecular structure of 1,1,1-trifluoro-3-methylpentane consists of a five-carbon chain with a trifluoromethyl substituent at the first carbon and a methyl group at the third carbon. This arrangement results in a molecule with a high degree of symmetry and specific electronic characteristics. The fluorine atoms are highly electronegative, leading to significant polarity in the molecule and influencing its interaction with other substances. Such properties are particularly useful in designing molecules with tailored solubility, lipophilicity, and metabolic stability.
In recent years, 1,1,1-trifluoro-3-methylpentane has been explored as a building block in the synthesis of more complex fluorinated compounds. Its versatility allows for modifications at multiple positions, enabling the creation of diverse chemical entities. For instance, researchers have utilized this compound to develop novel fluoroalkanes that exhibit enhanced bioavailability and reduced toxicity in pharmaceutical applications. The trifluoromethyl group is particularly valued for its ability to improve metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 1,1,1-trifluoro-3-methylpentane is its role in green chemistry initiatives. Fluorinated compounds are increasingly being used as alternatives to traditional hydrocarbons due to their improved performance characteristics. However, the synthesis of these compounds often requires harsh conditions or generates hazardous byproducts. Efforts are underway to develop more sustainable methods for producing CAS no20733-01-1, including catalytic processes that minimize waste and energy consumption. These advancements not only enhance the environmental footprint of fluorinated chemicals but also make them more economically viable for large-scale production.
Industrial applications of 1,1,1-trifluoro-3-methylpentane extend beyond pharmaceuticals and agrochemicals. The compound is employed as a solvent and reactant in polymer synthesis, where its unique properties contribute to the development of high-performance materials. For example, fluorinated alkanes can be incorporated into coatings that offer superior durability and chemical resistance. Additionally, they serve as intermediates in the production of refrigerants and aerosol propellants, where their stability under extreme conditions is highly beneficial.
The research landscape surrounding CAS no20733-01-1 continues to evolve with new methodologies and applications emerging regularly. Recent studies have highlighted its potential in energy storage technologies, where fluorinated compounds can enhance the efficiency of lithium-ion batteries. The high energy density and thermal stability provided by fluorine-containing molecules make them attractive candidates for next-generation energy solutions. Furthermore, investigations into photophysical properties have revealed that 1,1,1-trifluoro-3-methylpentane can be used in optoelectronic devices due to its ability to absorb and emit light at specific wavelengths.
From an academic perspective, CAS no20733-01-1 serves as a model system for studying fluoroorganic chemistry. Its well-defined structure allows chemists to probe fundamental reactions involving fluorine substitution and rearrangement processes. Such studies contribute to a deeper understanding of reaction mechanisms and can inform the design of more efficient synthetic routes. Moreover, computational modeling techniques are being applied to predict the behavior of 1,1,1-trifluoro-3-methylpentane under various conditions, providing insights that would be difficult or impossible to obtain experimentally.
The safety profile of CAS no20733-01-1 is another critical consideration in its application. While generally considered non-toxic at typical exposure levels, proper handling protocols must be followed to ensure worker safety. Personal protective equipment (PPE) such as gloves and goggles is recommended when working with this compound due to its potential irritant properties upon contact with skin or eyes. Storage conditions should also be carefully controlled to prevent degradation or unintended reactions.
In conclusion,CAS no20733-01-1 (also known as 11trifluoromethyldodecane) represents a fascinating compound with broad utility across multiple industries. Its unique structural features enable innovative applications in pharmaceuticals、agrochemicals、materials science,and energy storage。Ongoing research continues to uncover new possibilities for leveraging this molecule,making it an indispensable tool for chemists and engineers alike。As our understanding deepens,the potential uses for this versatile fluoroalkane will undoubtedly expand,driving further advancements in science and technology。
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